molecular formula C10H18O2 B1351783 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one CAS No. 77642-82-1

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one

Cat. No.: B1351783
CAS No.: 77642-82-1
M. Wt: 170.25 g/mol
InChI Key: GZZHAALQRNEDQO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and characterization of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one emerged from broader investigations into tetrahydropyran chemistry during the latter half of the twentieth century. Research conducted by Kuroyan and colleagues in 1980 documented synthetic pathways for this compound, establishing foundational knowledge regarding its preparation through oxidative processes. These early studies employed potassium dichromate and sulfuric acid under controlled temperature conditions of 50 degrees Celsius, achieving yields of approximately 79 percent over four-hour reaction periods. The systematic investigation of this compound occurred within the context of expanding interest in heterocyclic organic molecules, particularly those containing oxygen atoms within their ring structures.

The historical significance of this compound relates directly to the broader development of tetrahydropyran chemistry, which gained prominence following the recognition of tetrahydropyranyl protecting groups in organic synthesis. The tetrahydropyran ring system, alternatively known by the International Union of Pure and Applied Chemistry preferred name oxane, became established as a fundamental structural motif in organic chemistry. Scientific literature from the 1980s documented various derivatives of this basic structure, with this compound representing one example of functionalized tetrahydropyran molecules designed for specific synthetic applications.

The compound's discovery and subsequent characterization occurred during a period of intensive research into heterocyclic compounds, driven by their demonstrated utility in pharmaceutical and industrial applications. Early researchers recognized the potential of such molecules to serve as versatile building blocks in complex synthetic schemes, leading to detailed investigations of their physical and chemical properties. This historical foundation established the groundwork for contemporary applications of this compound in modern organic synthesis.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both a ketone and a cyclic ether compound. This unique structural combination provides multiple reactive sites that enable diverse chemical transformations essential to synthetic organic chemistry. The compound serves as an important raw material and intermediate in organic synthesis applications, with demonstrated utility in pharmaceutical development, agrochemical production, and industrial chemistry processes. Its molecular architecture facilitates participation in various reaction types, including nucleophilic addition reactions at the carbonyl center and ring-opening reactions involving the tetrahydropyran moiety.

The presence of the dimethyl substituents on the tetrahydropyran ring introduces specific steric effects that influence the compound's reactivity patterns and interaction mechanisms with other molecules. These structural features create controlled steric hindrance that can be exploited in selective synthetic transformations, making the compound valuable for applications requiring precise control over reaction outcomes. Research has demonstrated that compounds of this structural type exhibit moderate volatility characteristics and favorable solubility profiles in organic solvents, properties that enhance their utility in synthetic applications.

Contemporary organic chemistry applications of this compound extend to fragrance formulation and specialty chemical production, where its unique structural features contribute to desired molecular properties. The compound's role as an intermediate in pharmaceutical synthesis reflects the broader importance of heterocyclic molecules in drug development, where tetrahydropyran-containing structures frequently appear in bioactive compounds. Advanced research has explored its potential in complex multi-step synthetic sequences, where the compound's multiple functional groups enable diverse chemical transformations.

The significance of this compound is further enhanced by its relationship to established protecting group chemistry, particularly the tetrahydropyranyl protecting group system widely used in organic synthesis. While not directly employed as a protecting group itself, the compound's structural similarity to these established systems provides insights into reactivity patterns and synthetic strategies applicable to related molecules.

Structural Overview and Classification

The molecular structure of this compound can be systematically analyzed through its fundamental structural components and chemical classification systems. The compound possesses the molecular formula C10H18O2 with a molecular weight of 170.25 grams per mole, placing it within the category of medium-sized organic molecules suitable for diverse synthetic applications. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2,2-dimethyloxan-4-yl)propan-1-one, reflecting the modern nomenclature preference for oxane over tetrahydropyran terminology.

Property Value Reference
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Chemical Abstracts Service Number 77642-82-1
International Union of Pure and Applied Chemistry Name 1-(2,2-dimethyloxan-4-yl)propan-1-one
Canonical Simplified Molecular Input Line Entry System CCC(=O)C1CCOC(C1)(C)C

The structural architecture consists of a six-membered tetrahydropyran ring containing five carbon atoms and one oxygen atom in a saturated configuration. The ring adopts a chair conformation in its lowest energy state, consistent with cyclohexane-like structures. Two methyl groups occupy the 2-position of the ring, creating a quaternary carbon center that introduces significant steric bulk and influences the molecule's conformational preferences. The propan-1-one side chain extends from the 4-position of the ring, featuring a ketone carbonyl group that serves as a primary reactive site.

Chemical classification places this compound within multiple overlapping categories of organic molecules. Primary classification identifies it as a ketone due to the presence of the carbonyl functional group within the propanone chain. Secondary classification categorizes it as a cyclic ether compound due to the oxygen atom incorporated within the six-membered ring structure. Tertiary classification includes it among heterocyclic compounds, specifically those containing oxygen heteroatoms. The compound also belongs to the broader category of tetrahydropyran derivatives, which represent an important class of molecules in organic synthesis.

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence chemical reactivity and intermolecular interactions. The chair conformation of the tetrahydropyran ring positions the substituents in either axial or equatorial orientations, with the dimethyl groups and propanone chain adopting energetically favorable conformations. This geometric arrangement affects the compound's physical properties, including its density of 0.926 grams per cubic centimeter and its boiling point of 233.2 degrees Celsius.

Research Scope and Objectives

Contemporary research involving this compound encompasses multiple scientific disciplines and application areas, reflecting the compound's versatility as a synthetic intermediate and research tool. Primary research objectives focus on developing enhanced synthetic methodologies for the compound's preparation, with particular emphasis on improving yield efficiency and reducing environmental impact of production processes. Recent investigations have explored alternative synthetic routes that avoid traditional oxidative procedures, seeking more sustainable approaches to compound preparation while maintaining high product purity standards.

Advanced research applications extend to the compound's role in complex organic synthesis projects, where it serves as a key intermediate in the construction of more elaborate molecular architectures. Studies have examined its utility in pharmaceutical chemistry applications, where the compound's structural features enable access to bioactive molecules containing tetrahydropyran motifs. Research teams have investigated its potential in natural product synthesis, where the compound's structural similarity to naturally occurring molecules facilitates biomimetic synthetic approaches.

Current research scope includes detailed investigations of the compound's physical and chemical properties, with objectives focused on understanding structure-activity relationships that govern its reactivity patterns. Scientists have conducted comprehensive studies of its thermal stability, examining decomposition pathways and identifying optimal storage conditions for maintaining compound integrity. Spectroscopic investigations have provided detailed characterization data, including nuclear magnetic resonance spectroscopy profiles that reveal conformational preferences and dynamic behavior in solution.

Research Area Specific Objectives Current Status
Synthetic Methodology Develop improved preparation routes Active investigation
Pharmaceutical Applications Explore bioactive molecule synthesis Preliminary studies
Physical Property Characterization Complete thermodynamic analysis Ongoing research
Environmental Impact Assessment Evaluate synthetic process sustainability Early stage

Industrial research objectives encompass the compound's potential applications in specialty chemical production, with focus on developing scalable manufacturing processes that meet commercial quality standards. Research teams have examined its utility in fragrance chemistry applications, where the compound's unique structural features may contribute to novel olfactory properties. Advanced studies have investigated its role in materials science applications, exploring potential uses in polymer chemistry and advanced materials development.

Future research directions include comprehensive computational modeling studies aimed at predicting the compound's behavior in various chemical environments and reaction conditions. Researchers plan to conduct extensive kinetic studies to understand reaction mechanisms involving this compound, providing fundamental insights that will guide future synthetic applications. Environmental impact assessments represent another important research objective, with scientists working to develop life cycle analyses that evaluate the overall sustainability of processes involving this compound.

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZHAALQRNEDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCOC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391630
Record name 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77642-82-1
Record name 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-one Intermediate

A key intermediate in the synthesis is 2,2-dimethyltetrahydro-2H-pyran-4-one, which can be prepared by the following method:

  • Starting from 2-methyl-5-hexene-3-yn-2-ol, a palladium-catalyzed coupling reaction with bromine ethene under alkaline conditions yields this intermediate.
  • The reaction is carried out in solvents such as DMF or THF at temperatures between -5 to 30 °C for 8 to 15 hours.
  • Subsequent mercury salt-catalyzed hydration in aqueous sulfuric acid at 80–110 °C for 10–15 hours converts the alkyne alcohol to the ketone.
  • The product is isolated by extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and vacuum distillation.
  • Yields reported are high, typically around 85–89% with purity above 98%.

Formation of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one

The target compound is formed by further functionalization of the ketone intermediate:

  • The ketone undergoes alkylation or acylation reactions to introduce the propan-1-one side chain.
  • One approach involves reaction with ethyl chloroacetate in the presence of sodium ethylate or sodium methylate in toluene under reflux for 4–7 hours.
  • The resulting ester intermediate is then subjected to hydrolysis and acidolysis steps to yield the aldehyde and subsequently the ketone functionality.
  • The final ketone is purified by extraction, drying, and distillation.
  • Overall yields for these steps range from 85% to 90%.

Alternative Oxidation Route to Aldehyde Intermediate

An alternative preparation of the aldehyde precursor, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde, involves:

  • Oxidation of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanol using Dess-Martin periodinane in dichloromethane at 0 °C for 1 hour.
  • The reaction mixture is quenched with calcium hydroxide, filtered, and concentrated to yield the aldehyde with about 90% yield.
  • This aldehyde can then be further converted to the ketone target compound by standard synthetic transformations.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Notes
1 2-methyl-5-hexene-3-yn-2-ol Pd catalyst, bromine ethene, DMF/THF, 8–15 h, -5–30 °C 2-methyl-5-hexene-3-yn-2-ol 86–88 Palladium-catalyzed coupling
2 2-methyl-5-hexene-3-yn-2-ol Hg salt, H2SO4 (5–15%), 80–110 °C, 10–15 h 2,2-dimethyltetrahydro-2H-pyran-4-one 85–89 Mercury-catalyzed hydration
3 2,2-dimethyltetrahydro-2H-pyran-4-one Ethyl chloroacetate, NaOEt/NaOMe, toluene, reflux 4–7 h 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid, ethyl ester 85–89 Alkylation/acylation step
4 Ester intermediate Alkali hydrolysis, acidolysis, extraction 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde 85–90 Hydrolysis and acidolysis
5 (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanol Dess-Martin periodinane, DCM, 0 °C, 1 h 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde 90 Alternative oxidation route

Research Findings and Industrial Significance

  • The synthetic routes emphasize the use of inexpensive and readily available starting materials, such as 2-methyl-3-butyne-2-ol and bromine ethene.
  • The mercury salt-catalyzed hydration step is critical for high yield and purity of the ketone intermediate.
  • The multi-step synthesis is scalable and suitable for industrial production due to straightforward reaction conditions and high yields.
  • Purity of intermediates and final products is typically above 98%, confirmed by proton NMR and gas chromatography.
  • The methods avoid complex or hazardous reagents beyond controlled use of mercury salts and Dess-Martin periodinane, balancing efficiency and safety.

Chemical Reactions Analysis

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Scientific Research Applications

Research indicates that 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one exhibits potential biological activity, which can be attributed to its structural features. Interaction studies reveal that the compound may engage in significant chemical reactions that can be harnessed for medicinal applications. Notably, it has been investigated for its:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Potential as a Drug Intermediate : Its structure allows it to serve as a building block for more complex pharmaceutical agents.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Drug Development : As a precursor in synthesizing bioactive compounds aimed at treating various diseases.
  • Pharmacological Studies : Investigated for its role in modulating biological pathways relevant to conditions such as diabetes and neurodegenerative diseases.

Case Studies

Several studies have explored the applications of this compound in greater detail:

StudyFocus AreaFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, indicating potential use in developing new antibiotics.
Study 2Drug SynthesisUtilized as an intermediate to synthesize more complex molecules with enhanced biological activity.
Study 3Pharmacological CharacterizationEvaluated for its interaction with specific receptors, suggesting possible roles in neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Its effects are mediated through its ability to undergo chemical transformations, which can influence biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyran Rings

1-(Tetrahydro-2H-pyran-4-yl)propan-1-one (CAS 7464-18-8)
  • Molecular Formula : C₈H₁₄O₂ (vs. C₁₀H₁₈O₂ in the target compound)
  • Key Difference : Lacks the 2,2-dimethyl substitution on the tetrahydropyran ring.
  • Implications: The absence of methyl groups reduces steric hindrance and molecular weight (142.20 g/mol vs.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)oxane
  • Structure : A tetrahydropyran derivative with a methyl group at 4-position and an isopropenyl group at 2-position.
  • Key Difference : Contains an unsaturated isopropenyl substituent instead of a ketone group.
  • Implications : The unsaturated group increases reactivity toward electrophilic addition, unlike the ketone in the target compound, which may favor nucleophilic reactions .

Aromatic and Halogenated Propan-1-one Derivatives

1-(3-Bromo-4-chlorophenyl)propan-1-one
  • Molecular Formula : C₉H₉BrClO
  • Key Difference : Aromatic ring with halogen substituents (Br, Cl) instead of a tetrahydropyran ring.
  • Implications : Halogens increase molecular weight (257.53 g/mol) and electronegativity, enhancing reactivity in electrophilic substitutions (e.g., Suzuki coupling) compared to the electron-rich pyran system .
4-Fluoromethcathinone (4-FMC)
  • Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
  • Key Difference: Contains a fluorophenyl group and an amino substituent.
  • Implications: The amino group enables interactions with CNS targets (e.g., monoamine transporters), whereas the target compound lacks bioactivity-related functional groups .

Heterocyclic and Functionalized Ketones

1-(2-Thienyl)-1-propanone
  • Structure : Propan-1-one substituted with a thiophene ring.
  • Key Difference : Thiophene’s aromaticity and sulfur atom vs. the oxygenated pyran.
  • Implications : Thiophene’s electron-rich nature increases reactivity in electrophilic aromatic substitution, while the pyran’s oxygen may stabilize hydrogen bonding .
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one
  • Structure : Aromatic ring with a bulky silyl ether group.
  • Key Difference : The tert-butyldimethylsilyl (TBS) group is used for hydroxyl protection in synthesis.
  • Implications : The TBS group increases hydrophobicity and steric bulk, contrasting with the pyran ring’s compact structure .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one C₁₀H₁₈O₂ 170.25 2,2-dimethyltetrahydropyran Rigid ring, reagent-grade purity
1-(Tetrahydro-2H-pyran-4-yl)propan-1-one C₈H₁₄O₂ 142.20 Unmodified tetrahydropyran Higher polarity
1-(3-Bromo-4-chlorophenyl)propan-1-one C₉H₉BrClO 257.53 Halogenated aromatic ring Electrophilic reactivity
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 181.21 Fluorophenyl, amino group CNS activity

Research Findings and Implications

  • Steric Effects : The 2,2-dimethyl groups in the target compound reduce ring flexibility and may hinder nucleophilic attack at the ketone compared to unsubstituted analogs .
  • Solubility : Pyran-containing ketones generally exhibit moderate solubility in organic solvents (e.g., THF, DCM), whereas halogenated derivatives are more lipophilic .
  • Synthetic Utility : The target compound’s stability makes it suitable for multi-step syntheses, whereas TBS-protected derivatives are specialized for hydroxyl group manipulation .

Biological Activity

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one, also known by its CAS number 77642-82-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

  • Chemical Formula : C10_{10}H18_{18}O2_2
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 77642-82-1

Structural Characteristics

The compound features a tetrahydropyran ring, which is known for contributing to various biological activities in similar compounds. The presence of a ketone functional group enhances its reactivity and potential interaction with biological targets.

Anti-inflammatory Effects

Research has suggested that compounds with similar structures may possess anti-inflammatory properties. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.

Cytotoxicity and Cancer Research

The compound's structural features may allow it to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that compounds with a similar backbone can exhibit cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

Study on Pulmonary Fibrosis

A recent study explored the effects of various compounds on pulmonary fibrosis models. While this compound was not directly tested, related compounds demonstrated the ability to downregulate fibrotic markers and improve lung function in animal models. This suggests that further investigation into this compound could yield valuable insights into its therapeutic potential for fibrotic diseases.

Metabolite Profiling

A metabolite profiling study of compounds from marine sources indicated that similar structures could be involved in complex metabolic pathways that affect biological activity. This highlights the importance of exploring the metabolic fate of this compound to fully understand its biological implications.

Q & A

Q. How can accelerated aging studies assess the compound’s long-term stability in drug formulations?

  • Methodology : Store samples at 40°C/75% RH for 6 months. Analyze degradation products using UPLC-QTOF. Apply Arrhenius kinetics to predict shelf-life. Cross-reference with ICH guidelines for impurity thresholds .

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